N-Methyl-D-proline Hydrochloride

Description

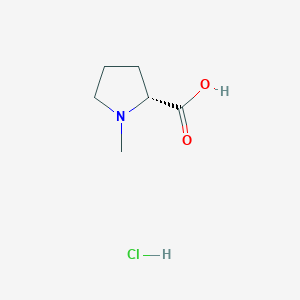

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNOJJGMMVVUGM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-D-proline Hydrochloride: A Cornerstone for Advanced Drug Development

Introduction: Beyond the Canonical – The Strategic Importance of N-Methylated Amino Acids

In the landscape of modern drug discovery and peptide engineering, the pursuit of enhanced therapeutic profiles is a paramount objective. While the 20 canonical amino acids provide the fundamental blueprint for protein and peptide structure, strategic modifications to these building blocks are often the key to unlocking superior efficacy, stability, and bioavailability. Among these modifications, N-methylation of amino acids represents a subtle yet profound alteration with significant pharmacological consequences. This guide provides an in-depth technical overview of N-Methyl-D-proline Hydrochloride, a chiral building block of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, underscoring the scientific rationale behind its use in creating next-generation therapeutics.

Core Molecular Attributes of this compound

A thorough understanding of a molecule's basic physicochemical properties is the foundation of its effective application. This compound is the hydrochloride salt of the N-methylated form of the D-isomer of proline.

| Property | Value | Source(s) |

| CAS Number | 702710-17-6 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 165.62 g/mol | |

| Appearance | White to off-white solid | [4] |

| Solubility | Inferred to be soluble in water and methanol.[4] N-Boc-L-proline is soluble in organic solvents like ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers.[5] | N/A |

| Optical Rotation | The optical activity for the related compound D-Proline methyl ester hydrochloride is [α]/D +33.0±2.0°, c = 1 in H₂O. A specific value for this compound requires experimental determination. | N/A |

The Synthetic Pathway: Controlled N-Methylation

The synthesis of this compound is a critical process that requires precise control to maintain the desired stereochemistry. A common and efficient method for the N-methylation of primary or secondary amines is the Eschweiler-Clarke reaction .[6][7][8][9][10] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts, halting the methylation at the tertiary amine stage.[6][8] This is because a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing over-methylation. Furthermore, this method is known to proceed without racemization of chiral centers, a critical consideration for the synthesis of enantiomerically pure compounds like N-Methyl-D-proline.[6]

Experimental Protocol: Synthesis of N-Methyl-D-proline via Eschweiler-Clarke Reaction

The following protocol outlines a representative synthesis of N-Methyl-D-proline from D-proline. The final hydrochloride salt can be obtained by treating the free amino acid with hydrochloric acid.

Step 1: N-Methylation of D-Proline

-

To a solution of D-proline (1 equivalent) in water, add formic acid (excess, e.g., 3-5 equivalents).

-

Add aqueous formaldehyde (excess, e.g., 3-5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) for several hours (e.g., 6-18 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS. The evolution of carbon dioxide gas indicates the progress of the reaction.[6]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess formic acid and water under reduced pressure (e.g., rotary evaporation).

-

The resulting crude N-Methyl-D-proline can be purified by techniques such as ion-exchange chromatography or recrystallization.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified N-Methyl-D-proline in a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR will show distinct signals for the N-methyl carbon, the carboxylic acid carbon, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (N-Methyl-D-proline).

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be employed to determine the enantiomeric purity of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will show characteristic absorption bands for the carboxylic acid and the amine hydrochloride functionalities.

The Role of N-Methyl-D-proline in Drug Design and Development

The incorporation of N-Methyl-D-proline into peptide-based drug candidates is a strategic decision driven by the desire to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[13][14]

Conformational Control and Stability

The N-methyl group introduces steric hindrance that restricts the rotation around the Cα-N bond, influencing the local peptide backbone conformation.[15] This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding. The rigid pyrrolidine ring of proline already imparts conformational constraint, and N-methylation further refines this structural influence.

Caption: Impact of N-methylation on peptide backbone conformation.

Enhanced Pharmacokinetic Properties

-

Proteolytic Resistance: The N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide therapeutic.[15][16]

-

Increased Lipophilicity and Membrane Permeability: The addition of a methyl group increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.[13][15] This is a critical factor for improving oral bioavailability and targeting intracellular proteins.

Case Study: Cyclosporine

A prominent example of a successful therapeutic containing N-methylated amino acids is Cyclosporine , a cyclic peptide used as an immunosuppressant.[16] Its structure includes several N-methylated residues, which contribute to its improved stability and pharmacokinetic profile, allowing for effective systemic administration.[16]

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists and drug developers. Its unique structural features offer a reliable method for fine-tuning the conformational and pharmacokinetic properties of peptide-based therapeutics. As the pharmaceutical industry continues to explore the vast potential of peptides, the demand for specialized building blocks like this compound is poised to grow. Its application is a testament to the power of rational drug design, where small molecular modifications can lead to significant therapeutic advancements.

References

- 1. 702710-17-6|this compound|BLD Pharm [bldpharm.com]

- 2. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]

- 3. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 8. youtube.com [youtube.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) [hmdb.ca]

- 12. N-Methyl-L-proline(475-11-6) 1H NMR [m.chemicalbook.com]

- 13. peptide.com [peptide.com]

- 14. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: An In-Depth Technical Guide to the Solubility of N-Methyl-D-proline Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-proline Hydrochloride, a chiral building block of significant interest in modern pharmaceutical synthesis, presents unique challenges and opportunities related to its solubility. As a modified amino acid salt, its behavior in organic solvents is governed by a complex interplay of its inherent polarity, the ionic character of the hydrochloride salt, and the lipophilic contribution of the N-methyl group. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, offers a predictive framework for its behavior in a range of common organic solvents, and details a robust, self-validating experimental protocol for accurate solubility determination. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their synthetic and formulation endeavors.

Introduction: The Significance of this compound and its Solubility

N-Methyl-D-proline is a derivative of the amino acid D-proline, a critical component in the synthesis of numerous pharmaceuticals. The N-methylation of the proline ring can significantly alter the compound's physicochemical properties, including its conformational rigidity, lipophilicity, and metabolic stability, thereby offering advantages in drug design. The hydrochloride salt form is often employed to enhance stability and aqueous solubility. However, for applications in organic synthesis, purification, and the formulation of non-aqueous delivery systems, a thorough understanding of its solubility in organic solvents is paramount.

This guide moves beyond a simple listing of data, providing a deeper understanding of the molecular interactions that dictate the solubility of this compound. By understanding these principles, researchers can make informed decisions about solvent selection for reactions, crystallizations, and formulations, ultimately accelerating the drug development process.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The solubility of this compound in any given organic solvent is a result of the thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. The extent to which it dissolves is dictated by the following key molecular characteristics:

-

Inherent Polarity of the Proline Backbone: The core structure contains a carboxylic acid group and a tertiary amine, making it an inherently polar molecule capable of hydrogen bonding.

-

The Influence of the N-Methyl Group: N-methylation of amino acids has a dual effect; it can increase lipophilicity by adding a hydrocarbon moiety, but it can also enhance aqueous solubility in some contexts.[1] This modification also removes the secondary amine's hydrogen, preventing it from acting as a hydrogen bond donor.

-

Ionic Character of the Hydrochloride Salt: As a hydrochloride salt, the molecule exists in an ionic form. This significantly increases its polarity compared to the freebase form, generally leading to higher solubility in polar solvents and lower solubility in non-polar solvents.[2] The dissociation of the salt in solution is a critical factor.

-

Solvent Properties: The properties of the organic solvent are equally crucial:

-

Polarity and Dielectric Constant: Highly polar solvents are better able to stabilize the charged ions of the hydrochloride salt.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors will interact favorably with the carboxylate and the protonated amine. Aprotic polar solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors.

-

Molecular Size and Shape: Steric hindrance can affect the ability of solvent molecules to effectively solvate the solute.

-

Predicted Solubility Profile of this compound

Table 1: Predicted Relative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Relative Solubility | Rationale for Prediction |

| Polar Protic | Water | Very High | Excellent at solvating ions and extensive hydrogen bonding capabilities. |

| Methanol | High | High polarity and strong hydrogen bonding ability, effectively solvating the ionic salt. | |

| Ethanol | Moderate to High | Slightly lower polarity than methanol, leading to a predicted decrease in solubility.[4] | |

| Isopropanol | Moderate | Increased hydrocarbon character and steric hindrance reduce solvating efficiency compared to smaller alcohols.[6] | |

| Polar Aprotic | DMSO | Moderate | High polarity and ability to accept hydrogen bonds, but lacks a donor proton. |

| Acetonitrile | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than other polar aprotic solvents.[4] | |

| Acetone | Low to Moderate | Moderate polarity and can accept hydrogen bonds. | |

| Less Polar | Dichloromethane (DCM) | Very Low | While it can dissolve some polar compounds, it is generally a poor solvent for ionic salts. The freebase form would be more soluble.[7] |

| Ethyl Acetate | Very Low | Lower polarity and limited hydrogen bonding capacity make it a poor solvent for this salt. | |

| Non-Polar | Toluene | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the ionic compound. |

| Hexanes | Insoluble | Non-polar solvent with no capacity to solvate ionic species. |

This predictive framework suggests that solubility will be highest in polar protic solvents and will decrease significantly as the solvent becomes less polar and less capable of hydrogen bonding.

A Self-Validating Experimental Protocol for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocol, based on the widely accepted static gravimetric method, provides a robust and self-validating system.[4][8][9]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in a known mass of the solution is determined gravimetrically after solvent evaporation.

Experimental Workflow Diagram

References

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Methyl-D-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-proline hydrochloride, a chiral derivative of the amino acid proline, is a crucial building block in the synthesis of various pharmaceuticals. Its thermal stability is a critical parameter that influences its storage, handling, and the manufacturing processes of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways and the analytical techniques used for its characterization. This document serves as a valuable resource for researchers and professionals involved in drug development and materials science, offering insights into the causality behind experimental choices and ensuring the scientific integrity of the presented methodologies.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of drug development.[1] Understanding how a compound behaves under thermal stress is paramount for ensuring product safety, efficacy, and shelf-life.[1] Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical materials, providing critical data for formulation development, process optimization, and regulatory compliance.[2]

N-Methyl-D-proline, a derivative of the non-polar proteinogenic amino acid proline, finds application in peptide synthesis to enhance stability and bioactivity.[3] The hydrochloride salt form is often utilized to improve solubility and handling characteristics. However, the introduction of the methyl group and the hydrochloride moiety can influence the compound's thermal decomposition profile compared to its parent amino acid. This guide delves into the methodologies required to elucidate these thermal properties.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before embarking on its thermal analysis. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 165.62 g/mol | [4][5] |

| Appearance | White to off-white powder/crystals | [5] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4][5] |

Experimental Workflows for Thermal Analysis

A multi-technique approach is often necessary to fully characterize the thermal stability and decomposition of a pharmaceutical compound.[7] The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][8] These can be coupled with other analytical methods like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the evolved gaseous products during decomposition.[7]

Experimental Workflow Diagram

Caption: A comprehensive workflow for the thermal analysis of this compound.

Detailed Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).[1]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.[9]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using nitrogen prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.

-

Heating Rate: A heating rate of 10 °C/min is a common standard that provides a good balance between resolution and experiment time.[9]

-

Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.[1]

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[10]

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[10]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic (melting, dehydration) and exothermic (decomposition, crystallization) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pan: This prevents the loss of volatile decomposition products before they can be detected as a thermal event.

-

Reference Pan: The use of an empty reference pan allows for the measurement of the differential heat flow, which is directly proportional to the heat absorbed or released by the sample.

Results and Discussion: Interpreting the Thermal Behavior

While specific experimental data for this compound is not extensively published, we can infer its likely thermal behavior based on related compounds and general principles of amino acid decomposition.

Expected TGA and DSC Profiles

Based on the analysis of similar compounds, the following thermal events are anticipated for this compound:

| Temperature Range (°C) | Expected Event | TGA Observation | DSC Observation |

| 100 - 150 | Dehydration (if hydrate) | Mass loss corresponding to water | Endothermic peak |

| 150 - 250 | Melting/Decomposition | Significant mass loss | Endothermic peak (melting) followed by an endothermic or exothermic peak (decomposition) |

| > 250 | Further Decomposition | Continued mass loss | Complex series of endo/exothermic peaks |

This table presents a hypothetical profile based on the behavior of similar amino acid hydrochlorides.[9]

Proposed Decomposition Pathway

The thermal decomposition of amino acids and their hydrochlorides can proceed through several pathways, including decarboxylation, deamination, and dehydration.[11][12] For this compound, a plausible decomposition pathway is initiated by the loss of hydrogen chloride, followed by decarboxylation and subsequent fragmentation of the pyrrolidine ring.

Caption: A proposed thermal decomposition pathway for this compound.

The initial step is likely the loss of hydrogen chloride gas, a common decomposition route for amine hydrochlorides.[9] This would be followed by the decarboxylation of the resulting N-methyl-D-proline zwitterion to yield carbon dioxide and N-methylpyrrolidine. At higher temperatures, the N-methylpyrrolidine ring would likely undergo further fragmentation. The identification of these gaseous products can be confirmed using hyphenated techniques like TGA-MS or TGA-FTIR.[7]

Conclusion

This technical guide has outlined a comprehensive approach to understanding the thermal stability and decomposition of this compound. While specific experimental data for this compound remains limited in public literature, the methodologies and interpretative frameworks presented here provide a robust foundation for its analysis. By employing a combination of TGA and DSC, and potentially hyphenated techniques, researchers and drug development professionals can obtain the critical data necessary to ensure the quality, safety, and efficacy of pharmaceutical products containing this important chiral building block. The proposed decomposition pathway serves as a working hypothesis that can be validated through the detailed experimental workflows described herein.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ntrl.ntis.gov [ntrl.ntis.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cris.unibo.it [cris.unibo.it]

- 8. infinitalab.com [infinitalab.com]

- 9. perkinelmer.com.ar [perkinelmer.com.ar]

- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. Thermal behavior, decomposition mechanism by TG/MS/FTIR technique and theoretical study of some symmetric and asymmetric bent-core liquid crystals based on 2,7-dihydroxynaphthalene | Semantic Scholar [semanticscholar.org]

The Biological Significance of N-Methylation in Amino Acids: A Technical Guide for Researchers and Drug Developers

Abstract

N-methylation, the covalent addition of a methyl group to nitrogen atoms within amino acids, is a subtle yet profound post-translational modification (PTM) that orchestrates a vast array of biological processes. Once considered a niche modification, it is now recognized as a critical regulator of protein function, stability, and interaction, with significant implications in cellular signaling, epigenetic control, and disease pathogenesis. This technical guide provides an in-depth exploration of the core principles of amino acid N-methylation, its diverse biological roles, and its strategic application in modern drug development. We will delve into the enzymatic machinery governing this modification, its impact on the physicochemical properties of proteins and peptides, and the cutting-edge methodologies employed for its detection and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of N-methylation in their work.

Introduction: The "Magic Methyl" Effect in Biology

The addition of a single methyl group (a mere 14 Da) to an amino acid can dramatically alter the biological activity and pharmacokinetic properties of a protein or peptide.[1] This phenomenon, often dubbed the "magic methyl" effect in medicinal chemistry, is a testament to the exquisite sensitivity of biological systems to subtle structural changes.[1][2] N-methylation can occur on the side chains of lysine and arginine residues, the imidazole ring of histidine, and at the α-amino group of the N-terminus of proteins.[3][4] This modification is catalyzed by a diverse family of enzymes called methyltransferases (MTases), which utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor.[4][5]

Unlike some other PTMs, N-methylation is often considered irreversible, making it a stable and long-lasting regulatory mark.[6] Its impact stems from several key physicochemical changes:

-

Increased Hydrophobicity: The addition of a nonpolar methyl group increases the local hydrophobicity of the amino acid.[7]

-

Steric Hindrance: The methyl group can introduce steric bulk, influencing protein conformation and restricting backbone flexibility.[8][9]

-

Modulation of Charge: N-methylation of lysine and the N-terminus can alter the pKa of the amino group and, in the case of trimethylation, introduce a permanent positive charge.[3][10]

-

Disruption of Hydrogen Bonding: Methylation of a backbone amide nitrogen or a side-chain amine removes a hydrogen bond donor, which can significantly impact secondary structure and protein-protein interactions.[8]

These fundamental changes translate into a wide spectrum of biological consequences, from modulating gene expression to enhancing the therapeutic potential of peptide drugs.

The Enzymatic Machinery of N-Methylation

The transfer of a methyl group to a nitrogen atom is a precisely controlled enzymatic process.

Methyltransferases (MTases): The "Writers"

MTases are a large and diverse class of enzymes that catalyze the methylation of various substrates, including proteins, DNA, and RNA.[5] Protein MTases are categorized based on the amino acid they target.

-

Lysine Methyltransferases (KMTs): These enzymes add one, two, or three methyl groups to the ε-amino group of lysine residues. Lysine methylation is a key modification in histone biology and epigenetic regulation.[11][12]

-

Arginine Methyltransferases (PRMTs): PRMTs catalyze the mono- or dimethylation of the guanidino group of arginine residues. Arginine methylation can be symmetric or asymmetric, each having distinct functional outcomes.[3][13]

-

N-Terminal Methyltransferases (NTMTs): These enzymes specifically methylate the α-amino group of the N-terminal residue of a protein after the initial methionine is cleaved.[10][14]

-

Histidine N-methyltransferase (HNMT): This enzyme catalyzes the methylation of the imidazole ring of histidine, primarily involved in the metabolism of histamine.[15][16]

The catalytic cycle for most MTases involves the binding of SAM, followed by the substrate protein, and the subsequent transfer of the methyl group, releasing S-adenosyl-L-homocysteine (SAH).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protein methylation - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. Methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]

- 12. Lysine and arginine methylation of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]

- 14. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of N-Methyl-D-proline Hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N-Methyl-D-proline Hydrochloride. The protocols and recommendations herein are synthesized from established safety data for the compound and its close structural analogs, designed to foster a self-validating system of laboratory safety.

Introduction: The Scientific Context

N-Methyl-D-proline and its hydrochloride salt are valuable chiral building blocks in organic synthesis and pharmaceutical development. As a derivative of the amino acid D-proline, its stereochemistry is pivotal in the synthesis of complex molecules and bioactive compounds.[1] Given its role in cutting-edge research, a thorough understanding of its chemical properties and potential hazards is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and, most importantly, personnel safety. This guide moves beyond simple checklists to explain the causality behind each safety recommendation, empowering scientists to make informed risk assessments.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound specifically is limited, a robust safety profile can be constructed by analyzing data from structurally similar compounds, including its stereoisomer (N-Methyl-L-proline) and parent amino acid (D-Proline). The primary hazards are associated with its physical form as a powder and the chemical properties of an amino acid hydrochloride.

GHS Classification (Inferred): Based on data for related compounds, this compound should be handled as a substance with the following potential classifications[2][3]:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Primary Routes of Exposure and Health Effects:

-

Inhalation: Inhaling the fine powder is a primary exposure risk. It may cause irritation to the respiratory tract.[4] The causality stems from the physical abrasiveness of fine particulates and the chemical reactivity of the compound with the moist mucous membranes of the respiratory system.

-

Skin Contact: May cause skin irritation.[5] Prolonged or repeated contact should be avoided.

-

Eye Contact: The compound is expected to cause serious eye irritation.[6] Direct contact with the powder can lead to redness, pain, and potential damage if not addressed immediately.

-

Ingestion: While ingestion is a less common laboratory exposure route, it may be harmful if swallowed.[4]

Reactivity Profile:

-

Stability: The compound is generally stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Contact with strong bases can deprotonate the hydrochloride, liberating the free amine, while strong oxidizing agents can lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6][7] The release of HCl gas is a critical consideration, especially during fire events or when the material is heated to decomposition.

Physicochemical Properties for Safe Handling

Understanding the physical properties of a chemical is fundamental to its safe manipulation.

| Property | Data | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | (R)-1-methylpyrrolidine-2-carboxylic acid hydrochloride | |

| CAS Number | 702710-17-6 | [2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][8] |

| Molecular Weight | 165.62 g/mol | [2][8] |

| Appearance | White to off-white powder/solid | [1][9] |

| Hygroscopicity | May be hygroscopic | [5][6] |

| Storage Temperature | Recommended: 2-8°C or Freezer | [2][9] |

The hygroscopic nature of similar compounds is a key handling consideration.[5][6] Absorption of moisture from the atmosphere can lead to clumping, which affects weighing accuracy, and can potentially accelerate degradation. Therefore, minimizing atmospheric exposure is critical.

Exposure Controls: A Proactive Safety Framework

A multi-layered approach, beginning with engineering controls and supplemented by personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the hazard from the researcher.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7][10]

-

Chemical Fume Hood: For procedures that may generate significant amounts of dust (e.g., weighing large quantities, transfers), a certified chemical fume hood is mandatory. This captures airborne particles at the source, preventing inhalation.[4]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required even when engineering controls are in place. The selection of appropriate PPE is a critical, task-dependent process.

-

Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][10][11] A face shield should be considered for procedures with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity prior to use.[10][12] Dispose of contaminated gloves properly after use.

-

Lab Coat: A standard lab coat is required. For handling larger quantities, consider chemically resistant or impervious clothing.[10][11]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations where dust concentrations are high, use a NIOSH (US) or CEN (EU) approved respirator. A mask rated N95 or a P1 (EN 143) respirator is suitable for nuisance dust levels.[4][9]

Caption: PPE Selection Workflow based on task assessment.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of a trustworthy safety system.

Protocol for Handling and Weighing

-

Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.

-

Environment: Before opening the container, allow it to equilibrate to room temperature, especially if stored in a freezer.[9] This prevents condensation of atmospheric moisture onto the cold powder.

-

Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid actions that could generate dust, such as dropping powder from a height.

-

Cleaning: After dispensing, securely close the primary container. Wipe down the spatula and any surfaces with a damp cloth or towel to collect any residual powder, preventing it from becoming airborne.

-

Hand Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[6][10]

Protocol for Storage

The goal of proper storage is to maintain the chemical's integrity and prevent accidental release.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5][10]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to protect the hygroscopic material.[5]

-

Location: Store in a dry, cool, and well-ventilated place, segregated from incompatible materials like strong oxidizing agents.[5][10]

-

Temperature: Adhere to the recommended storage temperature, typically in a freezer or refrigerated at 2-8°C, to maximize shelf life.[2][9]

Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder.

-

Assess & Equip: Don appropriate PPE, including respiratory protection, before approaching the spill.

-

Contain & Clean:

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the collected waste and contaminated materials according to institutional and local regulations.[10][11]

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate action is critical in the event of personal exposure.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][13]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[6][10][14]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][7][10]

-

Specific Hazards: During a fire, hazardous decomposition products like nitrogen oxides, carbon oxides, and hydrogen chloride gas may be produced.[5][7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][10]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10][11]

-

Compliance: Do not contaminate water, foodstuffs, or sewer systems.[10][11] All disposal practices must be in accordance with federal, state, and local regulations.

-

Containers: Empty containers can be triply rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[10][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 702710-17-6|this compound|BLD Pharm [bldpharm.com]

- 3. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Methyl-L-proline hydrochloride | C6H12ClNO2 | CID 66599912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. spanlab.in [spanlab.in]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

Methodological & Application

Application Note: The Critical Role of the N-H Proton in Proline-Catalyzed Asymmetric Aldol Reactions

A Mechanistic Investigation Using N-Methyl-D-proline Hydrochloride as a Control Catalyst

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed examination of the mechanistic requirements for proline-catalyzed asymmetric aldol reactions. While proline and its derivatives are cornerstones of organocatalysis, not all modifications enhance catalytic activity. Here, we use this compound as a case study to illustrate the indispensable role of the secondary amine proton in the canonical enamine-based catalytic cycle. Contrary to being an effective catalyst, N-methylated proline is catalytically inactive for this transformation[1]. This application note will dissect the mechanistic reasons for this failure, thereby offering researchers profound insights into the fundamental principles of catalyst design and the structural features essential for high efficiency and stereocontrol in asymmetric synthesis.

Introduction: The Power of Organocatalysis in Aldol Reactions

The asymmetric aldol reaction is a paramount carbon-carbon bond-forming reaction, enabling the construction of complex chiral molecules that are foundational to many pharmaceuticals and natural products[2]. The advent of organocatalysis, using small, metal-free organic molecules to accelerate chemical transformations, has revolutionized this field. Among these catalysts, the simple amino acid L-proline is considered a seminal discovery, lauded for its ability to mimic the function of complex Class I aldolase enzymes with remarkable efficiency and stereoselectivity[3][4].

The success of proline has spurred extensive research into its derivatives, with the goal of enhancing reactivity, broadening substrate scope, or improving stereoselectivity[5][6]. A common derivatization strategy is N-alkylation. This guide focuses on a specific derivative, this compound, to explore a critical question: what structural elements of proline are truly non-negotiable for catalysis? As we will demonstrate, the methylation of the ring nitrogen, converting the secondary amine to a tertiary amine, fundamentally disrupts the catalytic machinery, rendering the molecule inactive for the aldol reaction[1]. By understanding this "mechanistic failure," we can gain a deeper appreciation for the elegant and highly specific pathway that makes proline such a powerful catalyst.

The Proline Catalytic Cycle: A Symphony of Covalent and Non-Covalent Interactions

The efficacy of proline catalysis stems from its bifunctional nature. The secondary amine is responsible for covalent catalysis via enamine formation, while the carboxylic acid group orchestrates the stereochemical outcome through non-covalent hydrogen bonding[3].

The widely accepted mechanism proceeds as follows[7][8]:

-

Enamine Formation: The secondary amine of proline reacts with a ketone donor (e.g., cyclohexanone) to form a nucleophilic enamine intermediate.

-

Transition State Assembly: The carboxylic acid group acts as a Brønsted acid, protonating and activating the aldehyde acceptor. It then serves as a hydrogen-bond donor to orient the aldehyde within a highly organized, chair-like six-membered transition state, akin to the Zimmerman-Traxler model[3][9].

-

Stereoselective C-C Bond Formation: The enamine attacks the Re or Si face of the activated aldehyde, dictated by the sterics of the transition state. The D- or L-configuration of the proline catalyst determines the absolute stereochemistry of the final product.

-

Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the proline catalyst, completing the cycle.

Caption: The successful catalytic cycle for proline.

This compound: A Case of Mechanistic Failure

While structurally similar to proline, the simple addition of a methyl group to the nitrogen atom has profound and detrimental consequences for its catalytic ability in the aldol reaction.

Catalyst Profile:

-

Chemical Name: (R)-1-methylpyrrolidine-2-carboxylic acid hydrochloride

-

CAS Number: 702710-17-6[10]

-

Molecular Formula: C₆H₁₂ClNO₂

-

Molecular Weight: 165.62 g/mol

-

Appearance: Typically a white to off-white solid[11].

Why N-Methylation Leads to Inactivity:

The primary reason for the catalytic failure is the replacement of the N-H proton with an N-CH₃ group. This seemingly minor change dismantles the delicate machinery of the transition state.

-

Loss of the Key Hydrogen Bond Donor: The N-H proton in proline is not merely a spectator. In the transition state, it is believed that the protonated secondary amine (pyrrolidinium) and the carboxylic acid group work in concert to create a rigid, hydrogen-bonded network that binds and orients the aldehyde. This precise orientation is what dictates the high stereoselectivity[3]. N-methylproline, being a tertiary amine, lacks this crucial N-H proton and therefore cannot form this zwitterionic, bifunctional H-bonding network.

-

Disruption of the Organized Transition State: Without the ability to form the key hydrogen bond, the catalyst cannot effectively organize the ketone and aldehyde electrophile in the necessary proximity and orientation for a stereocontrolled reaction. While the carboxylic acid (from the hydrochloride salt) can still act as a general Brønsted acid, it loses the ability to act as a bifunctional, intramolecular directing group. The reaction, if it proceeds at all, would lack the stereochemical control that is the hallmark of proline catalysis.

Caption: The disrupted catalytic pathway for N-Methyl-D-proline.

Experimental Protocols and Considerations

Based on overwhelming mechanistic evidence and direct experimental findings that N-methylproline is inactive[1], we do not provide a protocol for its use as a catalyst in the asymmetric aldol reaction. Attempting this reaction would serve primarily as a "negative control" experiment to confirm the importance of the proline N-H proton.

For researchers aiming to perform a successful asymmetric aldol reaction, the following general protocol using unmodified L- or D-proline is recommended as a starting point.

Illustrative Protocol: Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from established literature procedures[2][12].

Materials and Reagents:

-

D-Proline (or L-Proline) (≥99%)

-

Cyclohexanone (≥99%, freshly distilled)

-

4-Nitrobenzaldehyde (≥99%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add D-Proline (e.g., 0.075 mmol, 30 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMSO (1.0 mL) followed by cyclohexanone (1.25 mmol, 5 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Initiation: Add 4-nitrobenzaldehyde (0.25 mmol, 1 equivalent) to the mixture in one portion.

-

Reaction: Seal the flask and stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 4-24 hours).

-

Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.

-

Analysis: Determine the yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Typical Reaction Parameters and Expected Outcomes

| Parameter | Condition | Rationale / Causality |

| Catalyst | D-Proline | Provides the necessary secondary amine and carboxylic acid for the enamine cycle and stereocontrol. |

| Catalyst Loading | 10-30 mol% | Balances reaction rate with cost and ease of removal. Higher loadings can accelerate the reaction. |

| Ketone | Cyclohexanone | A reactive cyclic ketone that readily forms the enamine intermediate. |

| Aldehyde | 4-Nitrobenzaldehyde | An electron-deficient aromatic aldehyde that is a highly reactive electrophile. |

| Solvent | DMSO | A polar aprotic solvent that effectively solubilizes the proline catalyst and intermediates. |

| Temperature | Room Temp (~20-25 °C) | Offers a convenient and effective balance between reaction rate and stereoselectivity. Lowering the temperature may improve ee. |

| Typical Yield | 60-95% | Dependent on reaction time and purity of reagents. |

| Typical dr | >95:5 (anti major) | The chair-like transition state strongly favors the anti diastereomer. |

| Typical ee | >95% | Excellent enantiocontrol is imparted by the chiral catalyst in the organized transition state. |

Note: Expected outcomes are based on typical results for proline-catalyzed reactions and may vary.[13][14][15][16]

Conclusion and Future Outlook

The case of this compound serves as a powerful lesson in catalyst design. It unequivocally demonstrates that the secondary amine and its associated N-H proton are not merely passive components but are mechanistically vital for the success of proline-catalyzed asymmetric aldol reactions. The inability of the N-methylated derivative to form the critical hydrogen-bonded transition state leads to a complete loss of catalytic activity and stereocontrol.

For researchers in drug development and synthetic chemistry, this insight is crucial. It reinforces that the rational design of new organocatalysts requires a deep understanding of the reaction mechanism. Future efforts to improve upon the proline scaffold should focus on modifications that preserve the essential bifunctional (secondary amine and carboxylic acid) core while fine-tuning steric and electronic properties elsewhere on the molecule to further enhance its catalytic prowess.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. targetedlibrary.com [targetedlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. 702710-17-6|this compound|BLD Pharm [bldpharm.com]

- 11. Page loading... [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Incorporation of N-Methyl-D-proline Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics.[1][2][3] This modification can lead to significantly improved metabolic stability, increased cell permeability, and tailored conformational rigidity, which is crucial for receptor binding and biological activity.[2][3][4] However, the incorporation of N-methylated amino acids, particularly sterically hindered residues like N-Methyl-D-proline, presents considerable synthetic challenges.[5][6] This document provides a comprehensive guide for the effective incorporation of N-Methyl-D-proline Hydrochloride into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It details the causality behind procedural choices, outlines a robust, self-validating protocol, and offers troubleshooting strategies to overcome common hurdles.

Introduction: The Rationale for N-Methyl-D-proline

The introduction of an N-methyl group onto an amino acid fundamentally alters the properties of the resulting peptide.[3] Specifically, N-Methyl-D-proline offers a unique combination of attributes:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's in-vivo half-life.[3]

-

Conformational Constraint: As a proline derivative, it induces a "kink" in the peptide backbone. The N-methylation further restricts the rotation around the Cα-N bond, providing a powerful tool for locking the peptide into a specific, biologically active conformation.

-

Increased Lipophilicity: The addition of the methyl group increases the hydrophobicity of the peptide, which can improve membrane permeability and oral bioavailability.[1][2]

-

D-Configuration: The use of a D-amino acid can further enhance stability against enzymatic degradation and can be critical for mimicking or blocking natural peptide interactions.

Despite these advantages, the secondary amine of N-methylated amino acids is a weaker nucleophile and is sterically hindered, making peptide bond formation significantly more challenging than with primary amines.[6] This often leads to incomplete coupling reactions, low yields, and the formation of deletion sequences.[6] Therefore, a carefully optimized protocol is essential for success.

Mechanistic Considerations for Coupling

The primary challenge in coupling N-Methyl-D-proline is overcoming the steric hindrance and reduced nucleophilicity of its secondary amine. Standard coupling reagents are often insufficient. The choice of a highly potent activating reagent is critical.

Uronium/Aminium Salt Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for sterically demanding couplings.[7][8][9] The mechanism involves a two-stage process:

-

Carboxylic Acid Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the incoming Fmoc-protected amino acid is deprotonated. This carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[7][10]

-

Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester.[7][11] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state of the subsequent aminolysis, which accelerates the coupling reaction.[11][12]

This rapid formation of a highly reactive ester is key to driving the coupling reaction to completion, even with a hindered nucleophile like N-Methyl-D-proline.[7][11]

Detailed Protocol for SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide or Wang resin). All steps should be performed in a dedicated peptide synthesis vessel with agitation.

3.1. Materials and Reagents

| Reagent | Acronym | Grade | Notes |

| This compound | N/A | Synthesis Grade | Store desiccated. |

| Fmoc-protected Amino Acids | Fmoc-AA | Synthesis Grade | Standard side-chain protection (e.g., tBu, Boc, Trt). |

| Coupling Reagent | HATU | Synthesis Grade | Highly recommended. Store under inert gas, away from moisture. |

| Base | DIPEA | Peptide Synthesis Grade | N,N-diisopropylethylamine. Use fresh, high-quality stock. |

| Fmoc Deprotection Solution | - | - | 20% Piperidine in DMF (v/v). Prepare fresh daily. |

| Solvents (DMF, DCM) | - | Peptide Synthesis Grade | N,N-Dimethylformamide, Dichloromethane. Low water content is crucial. |

| Capping Solution | - | - | Acetic Anhydride/DIPEA/DMF (e.g., 1:1:8 ratio). |

| Cleavage Cocktail | - | - | e.g., Reagent K: TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) |

| Qualitative Monitoring Test | - | - | Bromophenol Blue test. Kaiser test will not work on the secondary amine. |

3.2. Step-by-Step Workflow

The following protocol details the critical coupling step of an amino acid onto the N-terminus of N-Methyl-D-proline. A similar protocol should be used when coupling N-Methyl-D-proline itself onto the growing peptide chain.

Protocol Steps:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the resin-bound N-Methyl-D-proline has been removed using standard deprotection procedures (20% piperidine in DMF).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Pre-activation (Perform in a separate, dry glass vessel):

-

Dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.

-

Add HATU (3.9 equivalents) to the solution.

-

Add DIPEA (8 equivalents). Causality: A higher excess of base is often required to ensure both the activation of the carboxylic acid and to neutralize the hydrochloride salt of the proline residue on the resin.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.[13] A slight color change may be observed.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for a minimum of 2 hours. For difficult couplings, especially when coupling another N-methylated residue, extend the time to 4 hours or even overnight.[8][14]

-

-

Monitoring and Recoupling:

-

After the initial coupling time, take a small sample of resin beads, wash them with DMF, and perform a Bromophenol Blue test.[13]

-

Interpretation: Yellow beads indicate a complete reaction (no free amine). Blue or green beads indicate an incomplete reaction.[13]

-

If the test is positive (blue/green), drain the reaction vessel and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution.[8]

-

-

Capping (Optional but Recommended):

-

If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

-

Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

-

-

Washing:

-

After a complete coupling (or capping), thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

-

Cleavage and Deprotection

Peptides containing N-methylated residues do not typically require special cleavage conditions compared to standard peptides.[15] However, fragmentation between consecutive N-methylated amino acids can sometimes occur during prolonged acid exposure.[16]

-

Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) is generally effective.[17] The choice of scavengers is dictated by the other amino acids present in the sequence (e.g., Trp, Cys, Met).[18]

-

Procedure:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram).

-

Stir at room temperature for 2-3 hours. It is advisable to minimize cleavage time where possible.[16]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[18]

-

Isolate the peptide by centrifugation, decant the ether, and dry the pellet.

-

Purify the crude peptide using reverse-phase HPLC. Note that N-methylated peptides may show broad or multiple peaks due to the presence of slowly interconverting cis/trans amide bond isomers.[16]

-

Troubleshooting and Key Considerations

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling | Insufficient reagent potency; Insufficient reaction time; Poor resin swelling. | Switch to a more potent coupling reagent like HATU or PyAOP.[6][16] Increase coupling time to 4 hours or overnight and consider double coupling.[8][14] Ensure resin is fully swollen in a good solvent like DMF or NMP before starting.[8] |

| Guanidinylation Side Reaction | Excess HATU reacting with the N-terminal amine. | Use a slight excess of the amino acid relative to HATU (e.g., 4 eq AA vs 3.9 eq HATU). Avoid large excesses of the coupling reagent.[7] This side reaction caps the peptide chain. |

| HPLC Shows Multiple Peaks | Slow cis/trans isomerization around the N-methyl-proline peptide bond. | This is an inherent property of N-methylated peptides and not necessarily an indication of impurity.[16] Running the HPLC at a slightly elevated temperature (e.g., 40-50°C) can sometimes help sharpen the peaks by accelerating the interconversion. Collect all related peaks and confirm identity by mass spectrometry. |

| Peptide Fragmentation | Acid-lability of the bond between two N-methylated residues. | Minimize the time of TFA cleavage.[16] A test cleavage with a small amount of resin can help determine the optimal time needed for full deprotection without significant fragmentation. |

Conclusion

The successful incorporation of this compound is a challenging yet highly rewarding step in the synthesis of advanced peptide therapeutics. By understanding the mechanistic hurdles posed by this sterically hindered amino acid and employing a robust protocol centered on potent activating agents like HATU, extended reaction times, and careful monitoring, researchers can effectively harness the benefits of N-methylation. This guide provides the foundational knowledge and practical steps to integrate N-Methyl-D-proline into peptide sequences, enabling the development of next-generation peptides with superior pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. 肽偶联剂选择指南 [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. scribd.com [scribd.com]

- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

Application Notes & Protocols: N-Methyl-D-proline Hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract

This technical guide provides an in-depth exploration of N-Methyl-D-proline Hydrochloride, a versatile chiral building block and organocatalyst, in the context of pharmaceutical intermediate synthesis. Moving beyond a simple recitation of facts, this document elucidates the mechanistic underpinnings of its reactivity and offers detailed, field-proven protocols for its application. We will dissect its role in key asymmetric transformations, including aldol reactions and Michael additions, which are fundamental to the construction of complex, enantiomerically pure pharmaceutical ingredients. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical and catalytic properties of this valuable proline derivative.

Introduction: The Significance of this compound

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Chiral molecules, particularly amino acid derivatives, have emerged as indispensable tools for achieving this control. This compound is a derivative of the natural amino acid D-proline, distinguished by a methyl group on the ring nitrogen.[1][2] This seemingly minor modification has profound implications for its chemical behavior.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent for laboratory and industrial settings. In solution, it readily provides the active N-Methyl-D-proline cation. Its utility in synthesis is twofold:

-

As a Chiral Building Block: The rigid pyrrolidine scaffold can be incorporated into larger molecules, imparting specific conformational constraints that are often crucial for biological activity.[1]

-

As an Organocatalyst: It serves as a powerful catalyst for asymmetric reactions, driving the formation of one enantiomer over the other. This avoids the use of often toxic and difficult-to-remove metal catalysts, aligning with the principles of green chemistry.[2][3]

The N-methylation, when compared to its parent D-proline, alters the steric environment and electronic properties of the nitrogen atom. This modification prevents its participation as a hydrogen bond donor but enhances its nucleophilicity, influencing the transition states of catalyzed reactions and often leading to different stereochemical outcomes or reactivity profiles. While much of the foundational literature focuses on L-proline, the principles of enamine and iminium ion catalysis are directly translatable to its D- and N-methylated counterparts.[3][4]

Mechanistic Cornerstone: Enamine and Iminium Catalysis

The catalytic power of N-Methyl-D-proline stems from its ability to form key reactive intermediates with carbonyl compounds. Understanding this dual-mode activation is essential for its effective application.

-

Enamine Catalysis: The secondary amine of proline derivatives reacts with a ketone or aldehyde (the donor) to form a nucleophilic enamine intermediate. The chirality of the proline scaffold directs the subsequent attack of this enamine on an electrophile (the acceptor), controlling the stereochemistry of the newly formed C-C bond.[4][5]

-

Iminium Catalysis: The catalyst can also react with an α,β-unsaturated aldehyde or ketone (the acceptor) to form a chiral iminium ion. This lowers the LUMO of the acceptor, activating it for attack by a nucleophile.

The presence of the N-methyl group in N-Methyl-D-proline precludes the formation of a key hydrogen bond that is present in proline-catalyzed transition states, which can alter the stereochemical control of the reaction.[4]

Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds that are prevalent in natural products and pharmaceuticals.[6] Asymmetric organocatalysis using proline derivatives provides a direct route to enantiomerically enriched aldol products.[7][8]

Causality and Experimental Design

In a typical proline-catalyzed aldol reaction, the catalyst forms an enamine with a ketone donor (e.g., acetone, cyclohexanone), which then attacks an aldehyde acceptor. The stereochemical outcome is dictated by the geometry of the transition state. The use of N-Methyl-D-proline introduces a different steric environment compared to D-proline. The methyl group can influence the facial selectivity of the enamine attack on the aldehyde. Solvent choice is critical; polar aprotic solvents like DMSO or DMF are often employed to ensure solubility of the catalyst and reactants, though solvent-free conditions have also proven effective.[7]

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol details a representative procedure for the synthesis of a chiral β-hydroxy ketone, a common pharmaceutical intermediate.

Materials:

-

This compound (e.g., BLD Pharm, CAS 702710-17-6)[9]

-

Triethylamine (TEA)

-

Cyclohexanone (freshly distilled)

-

4-Nitrobenzaldehyde

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (33.1 mg, 0.2 mmol, 20 mol%).

-

Neutralization: Add anhydrous DMSO (2.0 mL) followed by triethylamine (28 µL, 0.2 mmol). Stir the mixture at room temperature for 15 minutes to generate the free amine catalyst in situ. Note: The hydrochloride must be neutralized to enable the formation of the enamine intermediate.

-

Reactant Addition: Add cyclohexanone (207 µL, 2.0 mmol, 2.0 equiv) to the catalyst solution and stir for an additional 20 minutes.

-

Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) in one portion.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired chiral aldol product.

-

Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Application in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a vital reaction for forming C-C bonds at the β-position of α,β-unsaturated carbonyl compounds.[10][11] Organocatalyzed versions of this reaction provide access to chiral 1,5-dicarbonyl compounds and γ-nitro ketones, which are versatile intermediates in drug synthesis.[10][12]

Causality and Experimental Design

N-Methyl-D-proline can catalyze Michael additions through two primary pathways (as shown in Figure 1). When reacting a ketone donor with a nitro-olefin acceptor, the reaction proceeds via enamine catalysis. The chiral enamine adds to the nitroalkene, and the stereochemistry is set during this C-C bond formation step. The choice of catalyst loading and solvent can significantly impact both the reaction rate and the stereoselectivity. While high catalyst loadings (20-30 mol%) are common, optimization can often reduce this amount.

Protocol 2: Asymmetric Michael Addition of Acetone to β-Nitrostyrene

This protocol outlines the synthesis of a chiral γ-nitro ketone.

Materials:

-

This compound

-

Triethylamine (TEA)

-

β-Nitrostyrene

-

Acetone (reagent grade, used as solvent and reactant)

-

Hydrochloric acid (1 M aqueous)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

Catalyst Activation: To a flask containing β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv), add acetone (5 mL).

-